The synthesis of (S)-6-(Trifluoromethyl)chroman-4-amine typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination.
The molecular structure of (S)-6-(Trifluoromethyl)chroman-4-amine can be represented using various notations:
C1=CC(=C2C(=C1)C(=O)OC2(C(F)(F)F)N)O
(S)-6-(Trifluoromethyl)chroman-4-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for (S)-6-(Trifluoromethyl)chroman-4-amine is primarily studied within the context of its biological applications:
The physical and chemical properties of (S)-6-(Trifluoromethyl)chroman-4-amine include:
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like DMSO and ethanol |
Stability | Stable under normal conditions; sensitive to light |
(S)-6-(Trifluoromethyl)chroman-4-amine has several promising applications:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5